molecular formula C20H18BrN3O B2956806 1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-10-8

1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2956806
CAS RN: 899750-10-8
M. Wt: 396.288
InChI Key: ZQNNMLNIONYFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolo[1,2-a]pyrazine ring, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. The molecule also has an amide functional group, which is a common feature in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[1,2-a]pyrazine ring and the amide group would likely have significant effects on the compound’s shape and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrolo[1,2-a]pyrazine ring might participate in various reactions, especially if it’s part of a larger aromatic system. The amide group could also be involved in reactions, particularly those involving nucleophilic attack at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point. The amide group could form hydrogen bonds, affecting the compound’s solubility and reactivity .

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

Research demonstrates the synthesis and characterization of various heterocyclic compounds, such as pyrazole and pyrimidine derivatives, which are tested for their antimicrobial activities. For example, the synthesis of new thio-substituted ethyl nicotinate derivatives leading to compounds with antimicrobial properties (Gad-Elkareem et al., 2011). Similarly, another study focuses on synthesizing 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, exploring their cytotoxic activity against cancer cells (Hassan et al., 2014).

Novel Synthesis Approaches

Various novel synthetic approaches for heterocyclic compounds have been explored, such as the straightforward access to pyrazines and piperazinones through reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines (Aparicio et al., 2006). Additionally, practical synthesis methods for specific pharmaceutical intermediates reveal insights into the development of orally active pharmaceuticals (Ikemoto et al., 2005).

Molecular Modification and Biological Activities

Studies also focus on molecular modification to enhance biological activities. For instance, the synthesis and antimicrobial evaluation of compounds incorporating a sulfamoyl moiety indicate the potential for developing new antimicrobial agents (Darwish, 2014). Additionally, the influence of halogen bonding on the supramolecular assembly of coordination compounds highlights the role of molecular interactions in developing new materials (Khavasi & Azhdari Tehrani, 2013).

properties

IUPAC Name

1-(4-bromophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O/c21-16-10-8-15(9-11-16)19-18-7-4-12-23(18)13-14-24(19)20(25)22-17-5-2-1-3-6-17/h1-12,19H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNNMLNIONYFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.